molecular formula C12H18N2O2 B14742335 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- CAS No. 718-81-0

1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl-

Cat. No.: B14742335
CAS No.: 718-81-0
M. Wt: 222.28 g/mol
InChI Key: CMIYRAQJNQRNGC-UHFFFAOYSA-N
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Description

1,3-Diazaspiro(46)undecane-2,4-dione, 3-allyl- is a chemical compound with the molecular formula C11H16N2O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable hydantoin derivative with an allylating agent. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaspiro(4.6)undecane-2,4-dione: Lacks the allyl group, which may affect its reactivity and applications.

    3-Morpholin-4-ylmethyl-1,3-diazaspiro(4.6)undecane-2,4-dione: Contains a morpholine group, which can impart different chemical and biological properties.

    3-Propyl-1,3-diazaspiro(4.6)undecane-2,4-dione: Contains a propyl group instead of an allyl group, which can influence its chemical behavior and applications.

Uniqueness

1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-allyl- is unique due to the presence of the allyl group, which can enhance its reactivity and potential applications. The allyl group can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.

Properties

CAS No.

718-81-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-prop-2-enyl-1,3-diazaspiro[4.6]undecane-2,4-dione

InChI

InChI=1S/C12H18N2O2/c1-2-9-14-10(15)12(13-11(14)16)7-5-3-4-6-8-12/h2H,1,3-9H2,(H,13,16)

InChI Key

CMIYRAQJNQRNGC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2(CCCCCC2)NC1=O

Origin of Product

United States

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